molecular formula C17H17N3O3 B4120192 N-(4-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea

N-(4-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea

Cat. No.: B4120192
M. Wt: 311.33 g/mol
InChI Key: WRVHOEZZJJKDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a nitrophenyl group and a tetrahydronaphthalenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea typically involves the reaction of 4-nitroaniline with 1,2,3,4-tetrahydro-1-naphthyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for N-(4-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: N-(4-aminophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea.

    Substitution: Various substituted phenyl derivatives.

    Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

N-(4-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The nitrophenyl group can participate in interactions with the active site of the enzyme, while the tetrahydronaphthalenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)-N’-(1-naphthalenyl)urea: Similar structure but lacks the tetrahydro moiety.

    N-(4-nitrophenyl)-N’-(2,3,4,5-tetrahydro-1-naphthalenyl)urea: Similar structure with different hydrogenation pattern on the naphthalenyl group.

Uniqueness

N-(4-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is unique due to the presence of both the nitrophenyl and tetrahydronaphthalenyl groups, which confer specific chemical and biological properties. The tetrahydronaphthalenyl group provides additional hydrophobic interactions, potentially enhancing binding affinity in biological systems.

Properties

IUPAC Name

1-(4-nitrophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-17(18-13-8-10-14(11-9-13)20(22)23)19-16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,8-11,16H,3,5,7H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVHOEZZJJKDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
Reactant of Route 2
Reactant of Route 2
N-(4-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
Reactant of Route 3
Reactant of Route 3
N-(4-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(4-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.